molecular formula C8H12FNSi B1625685 2-Fluoro-6-(trimethylsilyl)pyridine CAS No. 847226-07-7

2-Fluoro-6-(trimethylsilyl)pyridine

Cat. No.: B1625685
CAS No.: 847226-07-7
M. Wt: 169.27 g/mol
InChI Key: PCCODORREULDDX-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trimethylsilyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and a trimethylsilyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trimethylsilyl)pyridine typically involves the introduction of the fluorine and trimethylsilyl groups onto the pyridine ring. One common method is the fluorination of 2,6-dichloropyridine followed by silylation. The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The silylation step can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-6-(trimethylsilyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trimethylsilyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the trimethylsilyl group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trimethylsilyl)pyridine is unique due to the combination of the fluorine and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in fields requiring specific binding affinities, stability, and lipophilicity .

Properties

IUPAC Name

(6-fluoropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCODORREULDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479926
Record name 2-fluoro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847226-07-7
Record name 2-fluoro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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